[Hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine
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Overview
Description
[Hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine is a compound that combines the properties of a phosphoryl group with a triazine ring The triazine ring is a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-triazine-2,4,6-triamine derivatives typically involves the reaction of cyanuric chloride with various nucleophiles. For example, the reaction of cyanuric chloride with primary amines can yield di- and tri-substituted triazines . Another method involves the iron-catalyzed cyclization of aldehydes with ammonium iodide as the sole nitrogen source, which provides a straightforward and atom-efficient approach to 2,4,6-trisubstituted triazines .
Industrial Production Methods
Industrial production methods for triazine derivatives often involve large-scale reactions using cyanuric chloride as a starting material. The reactions are typically carried out in solvents such as 1,4-dioxane or 1,2-dichloroethane, with the reaction conditions optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6-triamine derivatives can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The nucleophilic substitution reactions often involve the replacement of chlorine atoms in cyanuric chloride with nucleophiles such as amines, alcohols, or thiols .
Common Reagents and Conditions
Common reagents used in the reactions of triazine derivatives include primary amines, lithium alkoxides, and ammonium iodide. The reactions are typically carried out under reflux conditions in solvents like 1,4-dioxane or 1,2-dichloroethane .
Major Products
The major products formed from these reactions are di- and tri-substituted triazines, which can have various functional groups attached to the triazine ring. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
[Hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Mechanism of Action
The mechanism of action of [Hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. For example, some triazine derivatives act as inhibitors of enzymes such as aromatase, which is involved in the biosynthesis of estrogens . Other derivatives may interact with DNA or proteins, leading to their biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [Hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine include other triazine derivatives such as hexamethylmelamine, 2-amino-4-morpholino-1,3,5-triazine, and hydroxymethylpentamethylmelamine .
Uniqueness
What sets this compound apart from other triazine derivatives is its unique combination of a phosphoryl group with the triazine ring. This structural feature may confer unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C3H7N6O7P2-3 |
---|---|
Molecular Weight |
301.07 g/mol |
IUPAC Name |
[hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.H4O7P2/c4-1-7-2(5)9-3(6)8-1;1-8(2,3)7-9(4,5)6/h(H6,4,5,6,7,8,9);(H2,1,2,3)(H2,4,5,6)/p-3 |
InChI Key |
XZTOTRSSGPPNTB-UHFFFAOYSA-K |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N.OP(=O)([O-])OP(=O)([O-])[O-] |
Origin of Product |
United States |
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